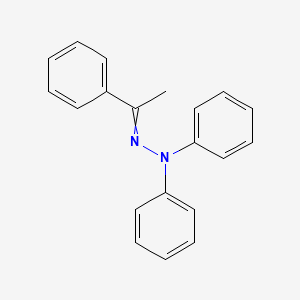

(2E)-1,1-diphenyl-2-(1-phenylethylidene)hydrazine

Description

N-Phenyl-N-[(E)-1-phenylethylideneamino]aniline (CAS: 1749-19-5) is an aromatic Schiff base characterized by an aniline moiety linked via an imine group to a phenylethylidene substituent in the E-configuration . Its IUPAC name is N-(1-Phenylethylidene)aniline, and it is also known as phenyl-(1-phenylethylidene)amine. The compound’s structure (Fig. 1) features a planar geometry due to conjugation between the aromatic rings and the imine bond, which enhances its stability and electronic delocalization. This compound is primarily utilized in coordination chemistry as a ligand and in organic synthesis as an intermediate for heterocyclic compounds .

Molecular Formula: C₁₄H₁₂N₂ Molecular Weight: 208.26 g/mol Key Synonyms:

- N,1-Diphenylethanimine

- Acetophenon-phenylimin

- Phenyl-(1-phenylethylidene)amine

Properties

CAS No. |

3741-90-0 |

|---|---|

Molecular Formula |

C20H18N2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

N-phenyl-N-[(Z)-1-phenylethylideneamino]aniline |

InChI |

InChI=1S/C20H18N2/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3/b21-17- |

InChI Key |

AGBSHMKRSVRCNP-FXBPSFAMSA-N |

Isomeric SMILES |

C/C(=N\N(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline typically involves the reaction of benzophenone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[(E)-1-phenylethylideneamino]aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazone group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted hydrazones .

Scientific Research Applications

N-phenyl-N-[(E)-1-phenylethylideneamino]aniline has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related Schiff bases, focusing on substituent effects, electronic properties, and applications.

Substituent Effects on the Aromatic Ring

N-(4-Chlorobenzylidene)aniline (CAS: 2362-79-0)

- Structure : Features a chlorine atom at the para-position of the benzylidene ring.

- Molecular Formula : C₁₃H₁₀ClN

- Impact : The electron-withdrawing Cl group increases electrophilicity at the imine carbon, enhancing reactivity in nucleophilic additions. This compound is used in corrosion inhibition and as a precursor for chlorinated heterocycles .

N-(4-Methoxyphenyl)-1-phenylethanimine (CAS: 2743-00-2)

- Structure : Contains a methoxy group at the para-position of the aniline ring.

- Molecular Formula: C₁₅H₁₅NO

- Impact : The electron-donating methoxy group stabilizes the imine bond through resonance, reducing susceptibility to hydrolysis. Applications include photoluminescent materials due to extended conjugation .

Variations in the Imine Chain

N-Cinnamylideneaniline (CAS: 953-21-9)

- Structure : Replaces the phenylethylidene group with a cinnamylidene (3-phenylprop-2-en-1-ylidene) chain.

- Molecular Formula : C₁₅H₁₃N

- Impact : The extended π-conjugation from the propenyl group enhances absorption in the UV-Vis spectrum, making it suitable for optoelectronic applications .

N-[(1E,3E,5E)-5-(Phenylimino)-1,3-pentadienyl]aniline

Functional Group Modifications

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS: 59973-15-8)

- Structure: Incorporates nitro and dimethylamino groups at opposite phenyl rings.

- Molecular Formula : C₁₅H₁₅N₃O₂

- Impact: The push-pull electronic structure (NO₂ as electron-withdrawing, NMe₂ as electron-donating) creates a strong dipole moment, enabling nonlinear optical (NLO) properties .

N-[(E)-(3-Nitrophenyl)methylidene]aniline (CAS: 5676-82-4)

Comparative Data Table

Biological Activity

N-phenyl-N-[(E)-1-phenylethylideneamino]aniline, also known as a Schiff base, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

N-phenyl-N-[(E)-1-phenylethylideneamino]aniline is characterized by the presence of a phenyl group and an imine linkage that contributes to its reactivity and biological properties. The structure can be represented as follows:

The biological activity of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmission and metabolism, affecting pathways like acetylcholine metabolism by inhibiting acetylcholinesterase.

- Antimicrobial Activity : Studies have indicated that derivatives of Schiff bases exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound’s structure allows it to penetrate bacterial membranes and disrupt cellular functions .

Antimicrobial Effects

Research has demonstrated that N-phenyl-N-[(E)-1-phenylethylideneamino]aniline and its derivatives possess notable antimicrobial activity. For instance, derivatives have shown high efficacy against Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 7.81 μg/ml .

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| DS-14 | 1.95 | Bactericidal |

| DS-20 | 3.90 | Bacteriostatic |

Anticonvulsant Activity

In addition to antimicrobial properties, N-phenyl-N-[(E)-1-phenylethylideneamino]aniline has been investigated for its anticonvulsant potential. Analogous compounds have shown effectiveness in animal models, particularly in maximal electroshock (MES) tests, indicating their potential as treatment options for epilepsy .

Case Studies

- Antimicrobial Study : A series of synthesized derivatives were tested against various bacterial strains. The most active derivative, DS-14, showed significant bactericidal activity against E. coli with an MIC of 1.95 μg/ml .

- Anticonvulsant Screening : In a study evaluating the anticonvulsant activity of related compounds, several derivatives demonstrated protection in MES tests at doses ranging from 100 mg/kg to 300 mg/kg, suggesting potential therapeutic applications in seizure management .

Research Findings

Numerous studies have contributed to our understanding of the biological activity associated with N-phenyl-N-[(E)-1-phenylethylideneamino]aniline:

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the phenyl rings can significantly alter the biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against microbial pathogens or improving anticonvulsant effects .

- Toxicological Assessments : Safety profiles have been established through cytotoxicity tests, where derivatives exhibited low toxicity towards normal cell lines (e.g., HEK-293), indicating their potential for therapeutic use without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.